ENPP3 Inhibitor -

ENPP3 Inhibitor

Catalog Number: EVT-5071362
CAS Number:
Molecular Formula: C21H19N5O4S2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ENPP3 is classified within the ecto-nucleotide pyrophosphatase/phosphodiesterase family, which includes other isoforms such as ENPP1. The enzyme is primarily found in the plasma membrane of cells and is involved in the regulation of nucleotide signaling pathways. Compounds that inhibit ENPP3 are typically small molecules designed to selectively target the active site or allosteric sites of the enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of ENPP3 inhibitors often employs various organic chemistry techniques. One notable method involves palladium-catalyzed reactions such as Suzuki–Miyaura cross-coupling followed by Buchwald–Hartwig coupling. These methods allow for the formation of complex structures with high yields and selectivity. For instance, a study reported the synthesis of benzo[4,5]furo[3,2-b]indoles as potential inhibitors, achieving moderate to high yields through these catalytic processes .

In another approach, arylamide sulphonates were synthesized and evaluated for their inhibitory effects on both ENPP1 and ENPP3. The compounds were characterized using various spectroscopic techniques to confirm their structures before biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of ENPP3 inhibitors varies significantly depending on their chemical class. For example, compounds containing fluorinated groups have shown enhanced selectivity towards ENPP3. Structural analysis often involves X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional arrangement of atoms within the inhibitor molecules.

Data from recent studies indicate that specific substituents on the phenyl ring can significantly influence inhibitory potency. For instance, compounds with para-fluorine substitutions exhibited lower IC50 values (indicating higher potency) against ENPP3 compared to their meta-substituted counterparts .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ENPP3 inhibitors typically include nucleophilic substitutions and coupling reactions. For example, the synthesis of certain arylamide sulphonates involves reacting sulfonyl chlorides with amines under controlled conditions to yield the desired products.

Moreover, kinetic studies have revealed that the mechanism of inhibition often involves competitive inhibition at the active site of ENPP3. This process can be quantitatively analyzed using enzyme kinetics to determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for substrate conversion under varying concentrations of inhibitors .

Mechanism of Action

Process and Data

The mechanism by which ENPP3 inhibitors exert their effects typically involves binding to the active site or allosteric sites on the enzyme, thereby preventing substrate access or altering enzyme conformation. For instance, docking studies have shown that specific inhibitors interact with critical amino acids within the active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Data from biochemical assays indicate that certain inhibitors can achieve IC50 values in the low micromolar range, demonstrating their potential effectiveness in modulating ENPP3 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ENPP3 inhibitors vary widely based on their chemical structure but generally include characteristics such as melting point, solubility, and stability under physiological conditions. Chemical properties include reactivity profiles with nucleophiles or electrophiles, which can influence their pharmacokinetics and bioavailability.

For instance, compounds with polar functional groups tend to exhibit higher solubility in aqueous environments, which is beneficial for oral bioavailability . Additionally, stability studies often reveal that certain structural modifications can enhance resistance to metabolic degradation.

Applications

Scientific Uses

ENPP3 inhibitors have significant potential applications in biomedical research and therapeutic development. They are being explored for use in treating various conditions such as cancer, where modulation of nucleotide signaling pathways may inhibit tumor growth or metastasis.

Furthermore, these inhibitors are also being investigated for their roles in metabolic disorders where aberrant nucleotide metabolism contributes to disease pathology. The ongoing research into these compounds aims to refine their efficacy and selectivity profiles for clinical applications .

Molecular Biology of ENPP3

Structural Characterization of ENPP3

ENPP3 (ectonucleotide pyrophosphatase/phosphodiesterase 3), also known as CD203c or NPP3, is a type II transmembrane glycoprotein with a molecular weight of approximately 100 kDa. Its structure comprises multiple functional domains that orchestrate its catalytic activity and cellular localization [1] [6]. The enzyme anchors to the plasma membrane via its N-terminal transmembrane domain, positioning the bulk of the protein extracellularly where it hydrolyzes extracellular nucleotides [6].

Domain Architecture: SMB, PDE, and NUC Domains

The extracellular region of ENPP3 features a sophisticated multi-domain architecture that enables its diverse biological functions:

Table 1: Structural Domains of ENPP3

DomainPositionKey FeaturesFunctional Role
Somatomedin B-like (SMB)N-terminal extracellularContains two tandem SMB domains; cysteine-rich with disulfide bridgesFacilitates protein-protein interactions; potential role in homodimerization and membrane trafficking
Phosphodiesterase (PDE)CentralCatalytic core; conserved alkaline phosphatase superfamily foldHydrolyzes phosphodiester bonds in nucleotides; contains catalytic zinc ions
Nuclease-like (NUC)C-terminalStructurally similar to bacterial nucleases but catalytically inactiveProvides structural stability; contains EF-hand-like calcium-binding motif
Lasso LoopLinking50-amino acid loop wrapping around NUC domainReinforces PDE-NUC interface stability

The SMB domains mediate protein-protein interactions and may contribute to dimerization, though physiological relevance remains unclear [2]. The catalytic PDE domain contains the active site responsible for nucleotide hydrolysis. This domain is tightly associated with the NUC domain through an intricate network of interactions including:

  • A conserved disulfide bridge (Cys413-Cys805 in rat ortholog)
  • Multiple hydrogen bonds and salt bridges
  • A unique lasso loop that wraps around the NUC domain
  • An essential N-linked glycan at Asn533 (rat numbering) packed between domains [1] [3]

This extensive interface (1279 Ų) creates a rigid structural scaffold essential for enzymatic activity. The NUC domain, while catalytically inactive, plays a crucial structural role and features an EF-hand-like (EFL) motif (739DYNYDGLRDTEDE751) that binds a calcium ion, further stabilizing the domain architecture [2] [3].

Catalytic Site Features and Zinc Ion Coordination

The catalytic heart of ENPP3 resides within its PDE domain, characterized by a dizinc center common to the ENPP family and alkaline phosphatases. This active site employs a sophisticated metal coordination mechanism for phosphodiester bond hydrolysis:

Table 2: Catalytic Site Architecture of ENPP3

FeatureComponentsFunctional Significance
Zinc ionsZn1 (distorted five-fold coordination); Zn2 (tetrahedral coordination)Zn1 activates Thr nucleophile; Zn2 stabilizes phosphate group
Metal ligandsZn1: D168, T206, D326; Zn2: H330, D373, H374, H483Strictly conserved across ENPP family; essential for catalytic competence
Catalytic nucleophileThr206Attacks phosphodiester bond; forms covalent intermediate
Phosphate coordinationAsn227Weak hydrogen bonding to phosphate oxygens (N-H···O angle: 113.4°)
Substrate bindingHydrophobic pocket formed by Y290 and F207Nucleobase stacking; limited nucleobase selectivity

Crystallographic studies of rat ENPP3 complexed with substrates revealed that Zn1 primarily functions to activate the catalytic threonine nucleophile (Thr206), while Zn2 coordinates the phosphate group of the substrate [1]. The catalytic mechanism proceeds through a two-step process:

  • Nucleophilic attack: Thr206 forms a covalent phosphoenzyme intermediate with the substrate
  • Hydrolysis: Water molecule activated by zinc ions hydrolyzes the intermediate, releasing products

The substrate binding pocket exhibits limited nucleobase selectivity due to the hydrophobic stacking of the nucleobase between Tyr290 and Phe207, with polar interactions mediated only through water molecules [1]. This explains ENPP3's ability to hydrolyze diverse nucleotides including ATP, ADP, NAD⁺, UDP-GlcNAc, and dinucleotides like Ap₄A [1] [7].

Evolutionary Context Within the ENPP Family

Phylogenetic Divergence Between ENPP Subgroups

The ENPP family comprises seven distinct members (ENPP1-7) that diverged evolutionarily into two principal subgroups with distinct structural and functional characteristics:

  • ENPP1-3 Subgroup: Characterized by a multi-domain architecture featuring two N-terminal SMB domains, a central catalytic PDE domain, and a C-terminal NUC domain. These enzymes primarily hydrolyze nucleotides:
  • ENPP1: Specialized in ATP hydrolysis (generates AMP and PPi)
  • ENPP3: Broad nucleotide specificity (ATP, ADP, NAD⁺, nucleotide sugars)
  • ENPP2 (Autotaxin): Evolved lysophospholipase D activity through structural adaptations [2]

  • ENPP4-7 Subgroup: Simplified architecture containing only the PDE domain without SMB or NUC domains. These enzymes diverged functionally:

  • ENPP4/ENPP5: Nucleotide hydrolysis
  • ENPP6: Choline-specific phospholipase C
  • ENPP7: Alkaline sphingomyelinase [2] [6]

This phylogenetic divergence reflects functional specialization driven by distinct physiological roles. ENPP3 shares approximately 50% sequence identity with ENPP1 and about 40% with ENPP2 within their PDE domains, explaining their overlapping yet distinct substrate preferences [5]. The ENPP family shares 23-61% identity in their PDE domains across human isoforms, with structural superposition revealing root-mean-square deviations of 0.63-1.24 Å [2].

Comparative Analysis of Substrate-Binding Adaptations

The substrate specificity differences among ENPP members stem from structural adaptations within and around the catalytic PDE domain:

  • Nucleotide-Hydrolyzing ENPPs (ENPP1, ENPP3, ENPP4, ENPP5):
  • Preserve a conserved insertion loop (18 residues in human ENPP1) that creates a hydrophilic pocket
  • Maintain polar residues for nucleobase recognition and phosphate coordination
  • ENPP3's shallow binding groove accommodates diverse nucleotides through flexible nucleobase stacking [1] [2]

  • Phospholipid-Hydrolyzing ENPPs (ENPP2, ENPP6, ENPP7):

  • ENPP2 features a critical 18-residue deletion in the insertion loop region
  • This deletion creates an expanded hydrophobic pocket adjacent to the catalytic site
  • The pocket accommodates lipid substrates like lysophosphatidylcholine (LPC)
  • Mutagenesis studies confirm that inserting these 18 residues into ENPP2 abolishes lysoPLD activity while conferring nucleotide hydrolysis capacity [2] [3]

  • Unique Catalytic Residues:

  • ENPP6 employs a serine nucleophile instead of threonine
  • This adaptation enables its glycerophosphocholine phosphodiesterase activity [2]

ENPP3 exhibits intermediate characteristics with its ability to hydrolyze both nucleotides and dinucleotide polyphosphates. Co-crystal structures with Ap₄A and UDPGlcNAc reveal a secondary binding pocket that accommodates larger leaving groups, though substrate affinity is dominated by interactions with the first nucleoside moiety [1]. This structural plasticity enables ENPP3 to participate in diverse physiological processes from purinergic signaling to glycosylation regulation.

Table 3: Evolutionary Adaptations in ENPP Substrate Specificity

ENPP MemberPrimary SubstratesKey Structural AdaptationsBiological Functions
ENPP1ATP, dinucleotidesConserved insertion loop; hydrophilic nucleotide pocketBone mineralization; insulin signaling
ENPP3ATP, ADP, NAD⁺, UDP-GlcNAcShallow nucleobase pocket; Y290/F207 stacking; secondary pocketAllergic response; glycosylation regulation; cancer
ENPP2 (ATX)Lysophospholipids18-residue deletion creating hydrophobic pocketLPA production; cell migration
ENPP6GlycerophosphocholineCholine-binding pocket; serine nucleophilePhosphatidylcholine metabolism
ENPP7SphingomyelinHydrophobic tunnel for lipid chainsSphingolipid metabolism; cholesterol regulation

Properties

Product Name

ENPP3 Inhibitor

IUPAC Name

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

Molecular Formula

C21H19N5O4S2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)

InChI Key

VXNXKGJSGMZXLZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.